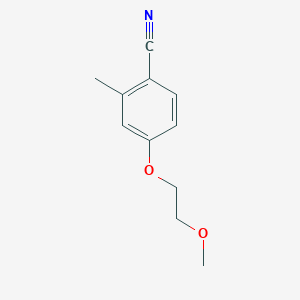

4-(2-Methoxyethoxy)-2-methylbenzonitrile

Descripción

4-(2-Methoxyethoxy)-2-methylbenzonitrile is a substituted benzonitrile derivative featuring a methyl group at the ortho position (C2) and a 2-methoxyethoxy group at the para position (C4). The 2-methoxyethoxy group enhances hydrophilicity compared to simple methoxy substituents, while the nitrile group provides reactivity for further chemical modifications, such as nucleophilic additions or reductions .

Propiedades

Fórmula molecular |

C11H13NO2 |

|---|---|

Peso molecular |

191.23 g/mol |

Nombre IUPAC |

4-(2-methoxyethoxy)-2-methylbenzonitrile |

InChI |

InChI=1S/C11H13NO2/c1-9-7-11(14-6-5-13-2)4-3-10(9)8-12/h3-4,7H,5-6H2,1-2H3 |

Clave InChI |

QEPRETJRCLDHST-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)OCCOC)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the purity and efficiency of the synthesis.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxyethoxy)-2-methylbenzonitrile may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxyethoxy)-2-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Aplicaciones Científicas De Investigación

4-(2-Methoxyethoxy)-2-methylbenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s derivatives may be explored for their biological activities, including antimicrobial and antioxidant properties.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxyethoxy)-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Substituent Effects: Alkoxy Chain Length: The 2-methoxyethoxy group in the target compound increases hydrophilicity compared to methoxy (as in 4-methoxy-2-methylbenzonitrile) but reduces it compared to aminooxy or dimethylaminoethoxy groups . Electron-Withdrawing Groups: Bromine in 4-bromo-2-(2-methoxyethoxy)benzonitrile lowers electron density at the aromatic ring, affecting reactivity in electrophilic substitutions .

- Molecular Weight : Bulkier substituents (e.g., aldehyde-containing groups in ) significantly increase molecular weight, impacting solubility and diffusion rates.

Actividad Biológica

4-(2-Methoxyethoxy)-2-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(2-Methoxyethoxy)-2-methylbenzonitrile features a benzonitrile moiety, which is known for its applications in pharmaceuticals. The presence of methoxy and methoxyethoxy groups enhances its reactivity and potential interactions with biological targets. These functional groups can influence the compound's solubility, stability, and overall biological activity.

The biological activity of 4-(2-methoxyethoxy)-2-methylbenzonitrile may involve interaction with various biomolecules, including enzymes and receptors. The exact mechanism can vary based on the specific biological context. For instance, it may modulate enzyme activities or influence cellular signaling pathways, contributing to its pharmacological effects.

Antifungal Properties

Preliminary studies suggest that 4-(2-methoxyethoxy)-2-methylbenzonitrile exhibits significant antifungal activity. It is hypothesized that the compound interacts with targets involved in nucleic acid synthesis or cellular signaling pathways in fungi, although specific mechanisms require further investigation.

Cytotoxicity Studies

Research has indicated that compounds similar to 4-(2-methoxyethoxy)-2-methylbenzonitrile demonstrate varying degrees of cytotoxicity across different cancer cell lines. For example, structural analogs have shown IC50 values in the micromolar range against human breast adenocarcinoma and melanoma cell lines, suggesting that modifications to the chemical structure can enhance or diminish biological potency .

Case Studies and Research Findings

- Cytotoxic Activity : A study evaluated the cytotoxic effects of various benzonitrile derivatives against human cancer cell lines. It was found that certain derivatives exhibited IC50 values comparable to or lower than established chemotherapeutics like doxorubicin, indicating a promising therapeutic potential for 4-(2-methoxyethoxy)-2-methylbenzonitrile .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that the presence of electron-donating groups (EDGs) significantly improved biological activity. Conversely, electron-withdrawing groups (EWGs) were associated with decreased potency .

- Inhibition Studies : Further exploration into the inhibition of specific enzymes revealed that some derivatives could selectively inhibit carbonic anhydrases at nanomolar concentrations. This suggests potential applications in targeting metabolic pathways in cancer cells .

Comparative Analysis Table

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(2-Methoxyethoxy)-2-methylbenzonitrile | Methoxy and methoxyethoxy side chains | Antifungal potential; cytotoxicity against cancer cell lines |

| 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile | Fluorinated structure | Notable antifungal properties; interaction with nucleic acid synthesis |

| 4-Chloro-3-[(2-methoxyethoxy)methyl]benzonitrile | Chlorinated variant | Varies based on substitution; potential for similar applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.